![molecular formula C12H25NO2 B14326041 N-{2-[(2-Ethylhexyl)oxy]propyl}formamide CAS No. 111784-92-0](/img/structure/B14326041.png)
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide is an organic compound with the molecular formula C12H25NO2. It contains a secondary amide group and an ether linkage, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Ethylhexyl)oxy]propyl}formamide typically involves the reaction of 2-ethylhexanol with 3-chloropropylamine to form 3-(2-ethylhexyloxy)propylamine. This intermediate is then reacted with formic acid or a formylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-{2-[(2-Ethylhexyl)oxy]propyl}formamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The ether and amide groups play crucial roles in these interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[(2-Ethylhexyl)oxy]propyl}amine: Similar structure but lacks the formamide group.
N-{2-[(2-Ethylhexyl)oxy]propyl}acetamide: Contains an acetamide group instead of a formamide group.
Uniqueness
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide is unique due to its specific combination of ether and formamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
111784-92-0 |
|---|---|
Formule moléculaire |
C12H25NO2 |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
N-[2-(2-ethylhexoxy)propyl]formamide |
InChI |
InChI=1S/C12H25NO2/c1-4-6-7-12(5-2)9-15-11(3)8-13-10-14/h10-12H,4-9H2,1-3H3,(H,13,14) |
Clé InChI |
LEZNMRYFBFTJBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(C)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


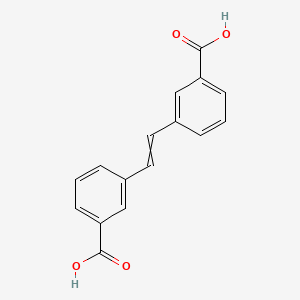
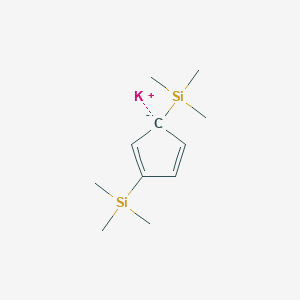
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)

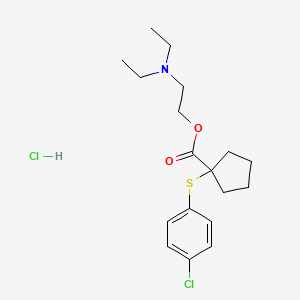
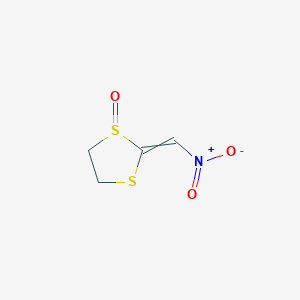

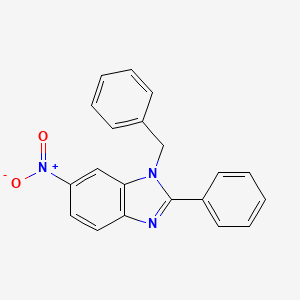

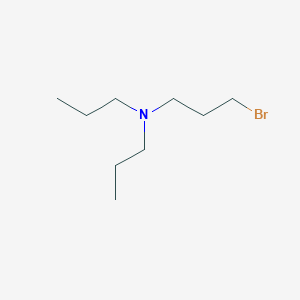
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
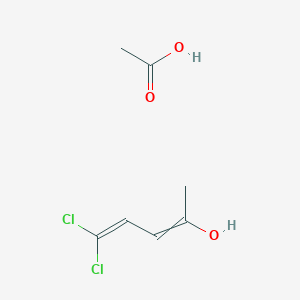
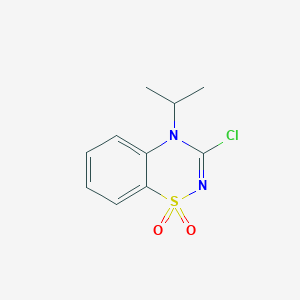
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
